Ferrocene, amino-

Vue d'ensemble

Description

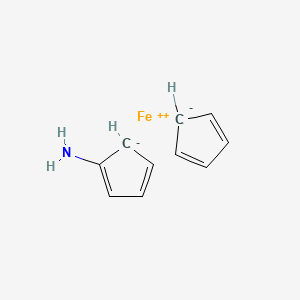

Ferrocene, amino- is an organometallic compound that belongs to the class of sandwich compounds. It consists of a ferrocene core, which is a molecule with two cyclopentadienyl rings bound to a central iron atom, and an amino group attached to the ferrocene structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

From Grignard Reagents: Ferrocene can be synthesized by treating a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form sodium cyclopentadienide, which then reacts with iron chloride (II) to yield ferrocene.

Industrial Production Methods

The industrial production of ferrocene typically involves the reaction of cyclopentadiene with iron chloride (II) in the presence of a base, such as sodium or potassium hydroxide. This method is scalable and allows for the efficient production of ferrocene on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Ferrocene undergoes oxidation reactions to form ferrocenium ions.

Substitution: Ferrocene undergoes electrophilic aromatic substitution reactions, similar to benzene.

Common Reagents and Conditions

Oxidation: Ferric chloride, nitric acid.

Reduction: Sodium borohydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Ferrocenium ions.

Reduction: Neutral ferrocene.

Substitution: Various substituted ferrocene derivatives, depending on the substituent used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Aminoferrocene derivatives have shown promising results in anticancer applications. Studies have demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lymphocytic leukemia (P-388). For instance, a study synthesized several aminoferrocene carboxamides and evaluated their cytotoxic potential, revealing significant activity against MCF-7 cells with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Research indicates that aminoferrocene compounds possess antibacterial and antifungal properties. A notable case involved the synthesis of ferrocene-based amides that were screened for their antimicrobial activity against pathogenic fungi and bacteria. The results showed that certain derivatives exhibited low toxicity towards human cells while maintaining high efficacy against microbial strains .

Materials Science

Electroactive Materials

Aminoferrocene derivatives are utilized in the development of electroactive materials for sensors and batteries. Their redox-active nature allows them to serve as effective electron transfer mediators. For example, ferrocene-functionalized graphene oxide electrodes have been developed for biosensing applications, demonstrating enhanced performance in glucose detection through mediated redox catalysis .

Polymer Chemistry

In polymer chemistry, aminoferrocene compounds are incorporated into redox-active polymers and dendrimers. These materials exhibit unique properties such as improved solubility and altered reactivity, making them suitable for applications in fuel cells and as catalysts in organic reactions .

Electrochemistry

Electrochemical Sensors

Aminoferrocene has been integrated into electrochemical sensors for detecting various biomolecules. Its ability to undergo reversible oxidation makes it an ideal candidate for developing sensitive detection platforms for glucose, dopamine, and heavy metals in biological samples .

Catalysis

Aminoferrocene derivatives also serve as catalysts in organic reactions such as oxidation and hydrogenation processes. Their unique structure enhances catalytic efficiency while providing stability under reaction conditions. Studies have shown that ferrocene-based catalysts can facilitate cross-coupling reactions with high yields .

Table 1: Anticancer Activity of Aminoferrocene Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ferrocene Carboxamide | MCF-7 | 10 | Induction of apoptosis |

| Aminoferrocene Derivative A | P-388 | 15 | Inhibition of cell proliferation |

| Ferrocene Amide B | HeLa | 12 | Cell cycle arrest |

Table 2: Electrochemical Properties of Aminoferrocene Derivatives

| Compound Name | Redox Potential (V) | Application |

|---|---|---|

| Ferrocene-Graphene | 0.25 | Glucose biosensor |

| Aminoferrocene Ester | 0.30 | Electrode material |

| Ferrocene Amide C | 0.28 | Catalyst in organic reactions |

Case Studies

Case Study 1: Antimicrobial Ferrocene Derivatives

A series of aminoferrocene derivatives were synthesized and tested against resistant strains of bacteria. The study highlighted the structural modifications that enhance antimicrobial activity while minimizing cytotoxicity to human cells. The findings underscore the potential of these compounds as novel antimicrobial agents in clinical settings .

Case Study 2: Electrochemical Sensing Applications

The development of a ferrocene-functionalized reduced graphene oxide electrode demonstrated significant improvements in glucose detection sensitivity compared to traditional methods. This innovation showcases the practical application of aminoferrocene in biosensing technologies, paving the way for future advancements in medical diagnostics .

Mécanisme D'action

The mechanism of action of ferrocene, amino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. In the case of anticancer activity, ferrocene derivatives can induce apoptosis in cancer cells by generating ROS and disrupting cellular redox balance . Additionally, ferrocene-modified amino acids can interact with specific molecular targets in the brain, affecting synaptic transmission and potentially influencing cognitive functions .

Comparaison Avec Des Composés Similaires

Ferrocene, amino- can be compared with other similar compounds, such as:

Ferroceron: Used for the treatment of iron deficiency anemia.

Ferroquine: An antimalarial drug that is effective against chloroquine-resistant strains of Plasmodium falciparum.

Ferrocifen: A ferrocene analog of tamoxifen, used in the treatment of hormone-dependent breast cancer.

These compounds share the ferrocene core structure but differ in their functional groups and specific applications. Ferrocene, amino- is unique due to its amino group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Activité Biologique

Ferrocene, an organometallic compound, has garnered significant attention for its diverse biological activities, particularly when modified with amino groups. This article explores the biological activity of "ferrocene, amino-", detailing its antibacterial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.

Overview of Ferrocene

Ferrocene consists of a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom. The introduction of amino groups can enhance its biological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that ferrocene derivatives exhibit notable antibacterial properties. For instance, a study reported that dipeptides derived from 1′-aminoferrocene-1-carboxylic acid displayed significant antibacterial activity against various strains, including Staphylococcus aureus , Bacillus subtilis , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) was determined to be as low as 2 mM .

Table 1: Antibacterial Activity of Ferrocene Derivatives

| Compound | MIC (mM) | Target Bacteria |

|---|---|---|

| Dipeptide 1 | 2 | Staphylococcus aureus |

| Dipeptide 2 | 2 | Bacillus subtilis |

| Dipeptide 3 | 2 | Pseudomonas aeruginosa |

The activity was found to be concentration- and time-dependent, indicating that higher concentrations and longer exposure times enhance antibacterial efficacy. Moreover, the chirality of the compounds influenced their biological activity, with specific configurations showing superior effectiveness .

Anticancer Activity

Ferrocene derivatives have also been investigated for their anticancer potential. A study highlighted that ferrocene-based compounds exhibited antiproliferative activity against various cancer cell lines while maintaining low toxicity levels compared to conventional anticancer agents .

Case Study: Ferrocene-Amino Acid Conjugates

One noteworthy investigation involved synthesizing ferrocene-amino acid conjugates which were screened for their cytotoxic effects on Hep G2 (human liver carcinoma) and Hs 578 T (human breast cancer) cells. The results indicated significant cytotoxicity at concentrations ranging from 150 to 500 μM, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Table 2: Cytotoxic Effects of Ferrocene-Amino Acid Conjugates

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Conjugate A | Hep G2 | 250 |

| Conjugate B | Hs 578 T | 300 |

Antioxidant Activity

The antioxidant properties of ferrocene derivatives are also noteworthy. Research utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that certain ferrocene-based compounds can effectively scavenge free radicals, thereby exhibiting potential as antioxidants .

The biological activity of ferrocene derivatives is often attributed to their ability to undergo redox reactions. The conversion of ferrocene to its oxidized form, ferricenium ion, enables these compounds to participate in electron transfer processes essential for various biological reactions. This redox behavior is crucial in mediating both anticancer and antimicrobial actions .

Propriétés

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.